6-(Trifluoromethyl)imidazo[2,1-b]thiazole

Catalog No.
S784921
CAS No.
109113-98-6
M.F
C6H3F3N2S
M. Wt
192.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Trifluoromethyl)imidazo[2,1-b]thiazole

CAS Number

109113-98-6

Product Name

6-(Trifluoromethyl)imidazo[2,1-b]thiazole

IUPAC Name

6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole

Molecular Formula

C6H3F3N2S

Molecular Weight

192.16 g/mol

InChI

InChI=1S/C6H3F3N2S/c7-6(8,9)4-3-11-1-2-12-5(11)10-4/h1-3H

InChI Key

GUVJALXXDXFZPN-UHFFFAOYSA-N

SMILES

C1=CSC2=NC(=CN21)C(F)(F)F

Synonyms

6-(trifluoromethyl)imidazo[2,1-b]thiazole

Canonical SMILES

C1=CSC2=NC(=CN21)C(F)(F)F

Medicinal Chemistry:

6-(Trifluoromethyl)imidazo[2,1-b]thiazole (6-(TFMT)) is a heterocyclic scaffold, meaning it contains a ring structure with atoms from different elements. This scaffold has gained significant interest in medicinal chemistry due to its potential for developing new drugs with diverse therapeutic applications [].

Studies have shown that 6-(TFMT) derivatives exhibit a broad range of biological activities, including:

  • Antibacterial activity: Derivatives of 6-(TFMT) have been shown to possess antibacterial properties against various Gram-positive and Gram-negative bacteria.
  • Antifungal activity: Certain 6-(TFMT) derivatives have demonstrated antifungal activity against several fungal strains.
  • Anti-inflammatory activity: Research suggests that some 6-(TFMT) derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
  • Anticancer activity: Studies have reported that specific 6-(TFMT) derivatives exhibit anticancer activity against various cancer cell lines.

Material Science:

The unique properties of 6-(TFMT) have also attracted interest in material science applications. For instance, researchers have explored its potential use in:

  • Organic electronics: Due to its aromatic character and electron-withdrawing trifluoromethyl group, 6-(TFMT) has been investigated as a building block for organic semiconductors.
  • Ionic liquids: Derivatives of 6-(TFMT) have been studied for their potential application in ionic liquids, which are salts with unique properties like high thermal stability and conductivity.

Research Tool:

-(TFMT) can also serve as a valuable tool in scientific research:

  • Chemical modification: The reactive sites on 6-(TFMT) allow for its use as a versatile platform for further chemical modifications, enabling the creation of diverse libraries of new compounds for various research purposes.
  • Bioconjugation: The ability to modify 6-(TFMT) facilitates its conjugation with other biomolecules, such as peptides or proteins, which can be useful in studying biological processes.

6-(Trifluoromethyl)imidazo[2,1-b]thiazole is a heterocyclic compound that belongs to the imidazo[2,1-b]thiazole family. Its chemical formula is C7H3F3N2SC_7H_3F_3N_2S, and it has a molecular weight of 220.17 g/mol. This compound features a trifluoromethyl group attached to the imidazole ring, which enhances its lipophilicity and biological activity. The presence of both nitrogen and sulfur atoms in its structure contributes to its diverse chemical properties and potential applications in medicinal chemistry.

There is no documented information regarding the mechanism of action of TFMTI. It's unknown if it plays a role in any biological systems or interacts with other compounds.

Typical for heterocycles, including:

  • Direct Arylation: This compound can undergo direct arylation reactions, where aryl groups are introduced via C-H bond activation using transition metal catalysts such as copper or palladium .
  • Nucleophilic Substitution: The trifluoromethyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Cyclization Reactions: It can also be involved in cyclization reactions leading to the formation of more complex heterocycles.

The biological activity of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole has been explored in various studies. It exhibits significant antimicrobial and antitubercular properties. For instance, derivatives of imidazo[2,1-b][1,3,4]thiadiazole, which share structural similarities with this compound, have shown 34–99% inhibition against specific bacterial strains at low concentrations (6.25 μg/mL) . Additionally, the compound has been noted for its potential as an inhibitor of certain enzymes like CYP1A2, which could impact drug metabolism.

Several synthesis methods have been reported for 6-(Trifluoromethyl)imidazo[2,1-b]thiazole:

  • Ionic Liquid Promoted Synthesis: One method involves using ionic liquids as solvents to facilitate the reaction between thiosemicarbazide and appropriate aldehydes under mild conditions. This one-pot synthesis approach enhances yields and simplifies purification processes .
  • Direct Arylation: Another method includes direct arylation techniques that utilize transition metal catalysts to functionalize the imidazo[2,1-b]thiazole scaffold directly .

6-(Trifluoromethyl)imidazo[2,1-b]thiazole has several applications:

  • Pharmaceuticals: Due to its biological activity, it is being investigated for potential use in developing new antimicrobial agents and antitubercular drugs.
  • Material Science: The unique properties of this compound may also lend themselves to applications in material science, particularly in developing functional materials with specific electronic or optical properties.

Interaction studies involving 6-(Trifluoromethyl)imidazo[2,1-b]thiazole focus on its binding affinity with various biological targets. Research indicates that it may interact with cytochrome P450 enzymes, particularly CYP1A2, suggesting implications for drug-drug interactions and metabolism . Furthermore, studies on its derivatives have shown promising results in inhibiting bacterial growth and potentially modulating other biological pathways.

Several compounds share structural features with 6-(Trifluoromethyl)imidazo[2,1-b]thiazole. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
4-(Trifluoromethyl)thiazol-2-amine349-49-50.55Contains an amine group; different thiazole structure
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate344-72-90.53Carboxylate functionality; potential for increased solubility
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine126069-70-30.53Tetrahydro structure; different ring system
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol1314977-20-20.52Contains a hydroxymethyl group; enhanced reactivity
Imidazo[2,1-b]thiazole-5-carboxylic acid17782-81-90.71Carboxylic acid functionality; increased acidity

Each of these compounds exhibits unique characteristics that differentiate them from 6-(Trifluoromethyl)imidazo[2,1-b]thiazole while sharing some structural similarities. The presence of the trifluoromethyl group in this compound contributes significantly to its unique properties and potential applications in medicinal chemistry and beyond.

XLogP3

2.8

Wikipedia

6-(Trifluoromethyl)imidazo[2,1-b]thiazole

Dates

Last modified: 08-15-2023

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